4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
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Overview
Description
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
The primary target of the compound “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is the Hepatitis C Virus (HCV) E1 protein . This protein plays a crucial role in the entry of the virus into host cells, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with the HCV E1 protein, inhibiting the virus’s entry into host cells . This interaction disrupts the virus’s life cycle, preventing it from replicating and spreading .
Biochemical Pathways
The compound affects the pathway of HCV entry into host cells. By targeting the HCV E1 protein, it prevents the virus from attaching to and entering host cells . The downstream effect of this is a reduction in viral replication and spread.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. These properties enhance its bioavailability, making it a promising candidate for oral antiviral therapy .
Result of Action
The result of the compound’s action is a significant reduction in HCV infection. By inhibiting the virus’s entry into host cells, it prevents the virus from replicating and spreading, thereby reducing the overall viral load .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-(2-oxoethyl)piperazin-1-yl)methyl)benzonitrile.
Reduction: Formation of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzylamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance with similar structural features.
1-(2-Hydroxyethyl)piperazine: A simpler analog used in various chemical syntheses.
Uniqueness
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the presence of both the benzonitrile and hydroxyethyl-piperazine moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a piperazine derivative that has gained attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Target of Action
The primary target for this compound is the Hepatitis C Virus (HCV) E1 protein . By interacting with this protein, the compound inhibits the virus's ability to enter host cells, thereby preventing infection and replication.
Mode of Action
The compound disrupts the biochemical pathways involved in HCV entry into host cells. This inhibition significantly reduces viral load and impacts the overall progression of HCV infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability. Studies have shown that it possesses properties suitable for oral administration, making it a promising candidate for antiviral therapy.
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against HCV. The compound has been shown to lower HCV infection rates by inhibiting viral entry into cells.
Table 1: Antiviral Activity Data
Compound | Target Virus | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCV | <10 | Inhibits entry |
Anticancer Activity
In addition to its antiviral properties, this compound has been explored for its potential anticancer effects. It may inhibit certain cancer cell lines through mechanisms similar to those observed in its antiviral activity, although specific studies are still ongoing to elucidate these pathways .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Antiviral Studies : A study indicated that derivatives of this compound exhibited higher anti-HCV activity at low nanomolar concentrations. The high potency was primarily attributed to their inhibitory effect on the virus entry stage .
- Pharmacokinetic Studies : Compounds derived from this scaffold demonstrated favorable pharmacokinetic properties, including good oral bioavailability and prolonged plasma half-life in animal models .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the piperazine moiety can enhance biological activity while maintaining safety profiles .
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-13-1-3-14(4-2-13)12-17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDQELOPXYDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.